

# Ibrexafungerp spectrum comparison with azoles and echinocandins

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Ibrexafungerp

CAS No.: 1207753-03-4

Cat. No.: S535634

Get Quote

## Antifungal Agent Comparison at a Glance

| Feature                 | Ibrexafungerp                                                                                                       | Azoles                                                                                                 | Echinocandins                                                                                                          |
|-------------------------|---------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------|
| Drug Class              | First-in-class triterpenoid ("fungerp") [1]                                                                         | Azoles [2]                                                                                             | Echinocandins [3]                                                                                                      |
| Mechanism of Action     | Inhibits <b><math>\beta</math>-(1,3)-D-glucan synthase</b> (non-competitive, binds <b>Rho1p</b> subunit) [2] [1]    | Inhibits <b>lanosterol 14<math>\alpha</math>-demethylase</b> , disrupting ergosterol synthesis [2] [4] | Inhibits <b><math>\beta</math>-(1,3)-D-glucan synthase</b> (competitive, binds <b>Fks1p</b> catalytic subunit) [3] [1] |
| Spectrum of Activity    | Broad-spectrum: <i>Candida</i> spp. (including biofilms), <i>Aspergillus</i> spp., <i>Pneumocystis</i> spp. [3] [1] | Broad-spectrum: <i>Candida</i> spp., <i>Aspergillus</i> spp., and others [5] [4]                       | Broad-spectrum: <i>Candida</i> spp., <i>Aspergillus</i> spp. (fungistatic) [3] [5]                                     |
| Key Resistant Pathogens | Mutations in <b>FKS2</b> (primarily in <i>N. glabrata</i> ) [3] [6]                                                 | Mutations in <b>ERG11/CYP51</b> , efflux pump upregulation [4] [6]                                     | Mutations in <b>FKS1/FKS2</b> hotspot regions [3] [5]                                                                  |

| Feature                        | Ibrexafungerp                                                                                                                              | Azoles                                                | Echinocandins                                                                                 |
|--------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------|-----------------------------------------------------------------------------------------------|
| Activity vs. Resistant Strains | Retains activity against most <b>azole-resistant</b> and many <b>echinocandin-resistant</b> strains (limited cross-resistance) [3] [1] [6] | Varies by specific agent and resistance mechanism [4] | Limited activity against <b>echinocandin-resistant</b> strains (target-site mutation) [3] [5] |
| Administration                 | Oral [3] [7]                                                                                                                               | Oral and IV (agent-dependent) [5]                     | Intravenous only [3] [5]                                                                      |

## Detailed Spectrum and Resistance Data

For researchers, a deeper look into the quantitative data and specific activity against resistant pathogens is crucial.

### Activity Against Candida Species

**Ibrexafungerp** demonstrates potent in vitro activity against a wide range of *Candida* species, including those with resistance to other drug classes [3] [1]. Its activity is particularly valuable against *Candida auris* and echinocandin-resistant *Nakaseomyces glabrata* (formerly *C. glabrata*) [5] [6].

The table below summarizes key Minimum Inhibitory Concentration (MIC90) data for comparison [2].

| Pathogen                | Ibrexafungerp (MIC90 in mg/L) | Fluconazole (MIC90 in mg/L) | Caspofungin (MIC90 in mg/L) |
|-------------------------|-------------------------------|-----------------------------|-----------------------------|
| <i>Candida albicans</i> | 0.125 [2]                     | 0.5 [2]                     | 0.125 [2]                   |

### Activity Against Aspergillus and Other Pathogens

- \*Aspergillus\* spp.: **Ibrexafungerp** exhibits fungistatic activity against *Aspergillus* species, similar to echinocandins. It has shown in vivo efficacy in murine models of invasive pulmonary aspergillosis and

demonstrates activity against azole-resistant strains [3] [8] [9].

- ***Pneumocystis jirovecii*: Ibrexafungerp** has shown promising results in preventing and treating infections in animal models by targeting the ascus form of the pathogen [3] [1].
- **Other Fungi**: It also displays activity against certain other yeasts and molds, though *Cryptococcus neoformans* is generally resistant due to its unique cell wall structure [3] [1].

## Mechanism of Action and Resistance Pathways

The following diagram illustrates the distinct molecular targets of **ibrexafungerp** and echinocandins within the glucan synthase enzyme complex, and the genetic basis for resistance.



[Click to download full resolution via product page](#)

The distinct binding sites explain the limited cross-resistance between **ibrexafungerp** and echinocandins. However, resistance can arise from specific mutations:

- **Echinocandin Resistance**: Primarily driven by mutations in **hotspot regions of FKS1 or FKS2** genes, which code for the catalytic subunit [3] [6].
- **Ibrexafungerp Resistance**: Also involves **FKS** mutations, but is primarily associated with mutations in the **FKS2 gene** of *N. glabrata*. Some mutations (e.g., F659del in FKS2) can lead to a dramatic (>121-fold) increase in MIC values [3] [1].

## Key Experimental Methodologies

The data supporting these comparisons are derived from standard and advanced microbiological and molecular techniques:

- **In Vitro Susceptibility Testing:** The primary method is broth microdilution according to standards from the **Clinical and Laboratory Standards Institute (CLSI)** or the **European Committee on Antimicrobial Susceptibility Testing (EUCAST)** to determine **Minimal Inhibitory Concentrations (MICs)** [3] [6].
- **Resistance Mechanism Analysis:** Mutations in **FKS** hotspot regions are identified through **DNA sequencing** of amplified gene fragments from resistant isolates. The impact of these mutations is confirmed by phenotypic susceptibility testing [3] [1] [6].
- **In Vivo Efficacy Studies: Murine models** of invasive candidiasis and aspergillosis are commonly used. Outcomes are assessed by measuring reductions in fungal burden in organs (e.g., kidneys, liver) and animal survival rates [3] [8].

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. : A First-in-Class Oral Triterpenoid Glucan Synthase... Ibrexafungerp [pmc.ncbi.nlm.nih.gov]
2. Ibrexafungerp: Mechanism of Action, Clinical, and ... [pmc.ncbi.nlm.nih.gov]
3. Ibrexafungerp: A narrative overview - PMC - PubMed Central [pmc.ncbi.nlm.nih.gov]
4. Antifungal resistance, combinations and pipeline: oh my! - PMC [pmc.ncbi.nlm.nih.gov]
5. Novel perspectives for treatment of invasive candidiasis | IDR [dovepress.com]
6. Ibrexafungerp, a Novel Oral Triterpenoid Antifungal in ... [frontiersin.org]
7. Ibrexafungerp: Uses, Interactions, Mechanism of Action [go.drugbank.com]
8. Ibrexafungerp: A narrative overview [sciencedirect.com]
9. Emerging treatment options for azole -resistant *A. fumigatus* [healio.com]

To cite this document: Smolecule. [Ibrexafungerp spectrum comparison with azoles and echinocandins]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b535634#ibrexafungerp-spectrum-comparison-with-azoles-and-echinocandins]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States  
**Phone:** (512) 262-9938  
**Email:** info@smolecule.com  
**Web:** www.smolecule.com